molecular formula C23H26N2O5 B11301680 6-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one

6-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11301680
M. Wt: 410.5 g/mol
InChI Key: VMXUJODJKASADN-UHFFFAOYSA-N
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Description

6-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a furo[3,2-g]chromen-7-one core with various substituents, including a piperazine ring and acetyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one typically involves multiple steps:

    Formation of the furochromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine ring: This step involves the reaction of the furochromene intermediate with a piperazine derivative, often under reflux conditions in the presence of a suitable solvent like ethanol or methanol.

    Acetylation: The final step involves the acetylation of the piperazine ring, which can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The acetyl group on the piperazine ring can be substituted with other acyl groups or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide) are employed for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one is not fully understood, but it is believed to interact with various molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and proteins involved in cellular processes.

    Pathways: The compound may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Acetylpiperazin-1-yl)propanoic acid: Shares the piperazine and acetyl groups but lacks the furochromene core.

    7-(4-Acetylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylate: Contains a piperazine ring and acetyl group but has a quinoline core instead of furochromene.

Uniqueness

6-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one is unique due to its combination of a furochromene core with a piperazine ring and acetyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

6-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-3,5,9-trimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C23H26N2O5/c1-13-12-29-21-15(3)22-19(11-18(13)21)14(2)17(23(28)30-22)5-6-20(27)25-9-7-24(8-10-25)16(4)26/h11-12H,5-10H2,1-4H3

InChI Key

VMXUJODJKASADN-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCN(CC4)C(=O)C)C)C

Origin of Product

United States

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